Cas no 149786-89-0 (Pentanamide,2-[[2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-,[3S-[3R*[2R*[2R*(S*),3S*],3R*]]]- (9CI))

Pentanamide,2-[[2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-,[3S-[3R*[2R*[2R*(S*),3S*],3R*]]]- (9CI) structure
149786-89-0 structure
Product Name:Pentanamide,2-[[2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-,[3S-[3R*[2R*[2R*(S*),3S*],3R*]]]- (9CI)
Numero CAS:149786-89-0
MF:C19H38N4O3S
MW:402.59502363205
CID:172065
PubChem ID:44153693
Update Time:2025-04-19

Pentanamide,2-[[2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-,[3S-[3R*[2R*[2R*(S*),3S*],3R*]]]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Pentanamide,2-[[2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-,[3S-[3R*[2R*[2R*(S*),3S*],3R*]]]- (9CI)
    • L 731734
    • 2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(2-oxooxolan-3-yl)pentanamide
    • Pentanamide,2-[[2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentyl]amino]-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-,[3S-[3R*[2
    • 2-({2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl}amino)-3-methyl-N-(2-oxooxolan-3-yl)pentanimidic acid
    • N-(2-(2-Amino-3-mercaptopropylamino)-3-methylpentyl)isoleucyl-homoserine lactone
    • L 731,734
    • SCHEMBL14537266
    • L-731734
    • Pentanamide, 2-((2-((2-amino-3-mercaptopropyl)amino)-3-methylpentyl)amino)-3-methyl-N-(tetrahydro-2-oxo-3-furanyl)-, (3S-(3R*(2R*(2R*(S*),3S*),3R*)))-
    • DTXSID60933744
    • 149786-89-0
    • Nampamp-ile-hse lactone
    • L-731,734
    • AKOS040746024
    • Inchi: 1S/C19H38N4O3S/c1-5-12(3)16(21-9-14(20)11-27)10-22-17(13(4)6-2)18(24)23-15-7-8-26-19(15)25/h12-17,21-22,27H,5-11,20H2,1-4H3,(H,23,24)
    • Chiave InChI: SSUQYMRCKYEGEO-UHFFFAOYSA-N
    • Sorrisi: SCC(CNC(CNC(C(NC1C(=O)OCC1)=O)C(C)CC)C(C)CC)N

Proprietà calcolate

  • Massa esatta: 402.26646226g/mol
  • Massa monoisotopica: 402.26646226g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 13
  • Complessità: 466
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 107Ų
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited